molecular formula C9H16N2OS B13261120 (1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine

(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B13261120
M. Wt: 200.30 g/mol
InChI Key: SYGNNNTYIMHQDL-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a chemical compound with the CAS Registry Number 1340296-02-7 . It is defined by the molecular formula C9H16N2OS and has a molecular weight of 200.30 g/mol . This amine derivative features a 4-methyl-1,3-thiazole ring, a heterocyclic motif known for its prevalence in medicinal and agricultural chemistry, linked to a 1-methoxypropan-2-yl group via a methylamine bridge . The structural features of this compound, particularly the thiazole ring, suggest its primary value as a versatile building block or intermediate in organic synthesis and drug discovery efforts . Researchers can utilize this compound for the exploration and development of novel substances with potential biological activity. As a specialized chemical, it is offered For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any form of human use. Proper handling procedures should be consulted via the Safety Data Sheet prior to use.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

1-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-2-amine

InChI

InChI=1S/C9H16N2OS/c1-7(5-12-3)10-4-9-8(2)11-6-13-9/h6-7,10H,4-5H2,1-3H3

InChI Key

SYGNNNTYIMHQDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC(C)COC

Origin of Product

United States

Preparation Methods

Thiazole Ring Construction

The synthesis of 4-methyl-1,3-thiazol-5-yl derivatives can follow established heterocyclic synthesis routes, such as the Hantzsch synthesis or the Gewald reaction, with modifications for specific substitutions.

Key method:

  • Gewald Reaction : Condensation of a ketone (or aldehyde) with a thiocarbonyl compound and a cyano compound under basic conditions to form substituted thiazoles.

Example:

  • Condensation of methyl ketones with thiourea derivatives in the presence of a base (e.g., sodium ethoxide) to yield 4-methyl-1,3-thiazol-5-yl derivatives.

Reaction conditions:

Parameter Details
Reagents Methyl ketone, thiourea, cyanoacetic acid derivatives
Catalyst Base (NaOH, KOH)
Solvent Ethanol or water
Temperature 80-120°C
Time 4-8 hours

Functionalization at the 5-Position

Post ring-formation, the methyl group at the 4-position can be functionalized via methylation or halogenation, followed by nucleophilic substitution to introduce the methyl linkage.

Formation of the Methyl Linkage to the Amine

Alkylation of the Amino Group

The key step involves attaching the (4-methyl-1,3-thiazol-5-yl)methyl group to a suitable amino precursor, such as (2R,5R)-1,6-diphenylhexane-2,5-diamine .

Method:

Example:

  • Reacting the amino compound with paraformaldehyde or chloromethyl derivatives in the presence of a base (e.g., triethylamine) to form the methyl linkage.

Key Reaction Conditions

Parameter Details
Reagents Formaldehyde, halomethyl compounds
Catalyst Triethylamine or similar base
Solvent Methanol, ethanol
Temperature 25-50°C
Duration 2-6 hours

Attachment of the (1-Methoxypropan-2-yl) Group

Synthesis of the (1-Methoxypropan-2-yl) Moiety

According to patent literature, (1-Methoxypropan-2-yl) can be synthesized via the reaction of propylene oxide with methanol under specific catalytic conditions:

  • Catalyst System : Enantiomerically selective cobalt-salen complexes or basic catalysts such as NaOH.

Reaction:

Propylene oxide + Methanol → (1-Methoxypropan-2-yl) alcohol

Conditions:

Parameter Details
Reactants Propylene oxide, methanol
Catalyst Cobalt-salen complex or NaOH
Solvent Methanol (reactant) or inert solvents
Temperature 0-60°C (preferably 20-40°C)
Pressure Atmospheric or slight excess of methanol

Conversion to the Amine Derivative

The alcohol is then converted into the corresponding amine via nucleophilic substitution or reduction :

  • Amine formation can involve converting the alcohol to a chloride or mesylate, then reacting with ammonia or amines.

Example:

(1-Methoxypropan-2-yl) alcohol + SOCl₂ → Chloride intermediate
Chloride + Ammonia → (1-Methoxypropan-2-yl)amine

Final Assembly and Purification

The final compound is assembled via coupling reactions , often through amide or carbamate formation, depending on the functional groups present.

Purification Techniques:

  • Solvent removal via rotary evaporation.
  • Crystallization or chromatography.
  • Techniques such as spray drying or lyophilization for solid dispersions.

Summary of the Synthetic Route

Step Description Key Reagents & Conditions Reference
1 Synthesis of 4-methyl-1,3-thiazol-5-yl derivatives Gewald reaction, basic conditions
2 Functionalization at 5-position Alkylation, halogenation
3 Formation of methyl linkage to amino precursor Formaldehyde, halomethyl compounds, triethylamine
4 Synthesis of (1-Methoxypropan-2-yl) group Propylene oxide + methanol, cobalt-salen catalysts
5 Conversion to amine Chlorination, amination
6 Final coupling Amide or carbamate formation General organic synthesis principles

Data Table: Summary of Key Reagents and Conditions

Stage Reagents Catalyst Solvent Temperature Notes
Thiazole synthesis Methyl ketone, thiourea NaOH or KOH Ethanol/water 80-120°C Gewald reaction
Methyl linkage Formaldehyde, halomethyl compounds Triethylamine Methanol 25-50°C Alkylation
(1-Methoxypropan-2-yl) synthesis Propylene oxide, methanol Co-salen complex or NaOH Methanol 0-60°C Selective epoxide ring opening
Final coupling Chlorides or mesylates Base (e.g., NaH, K₂CO₃) Appropriate solvent Room temperature Amine formation

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications on the Thiazole Ring

4-Methyl-1,3-thiazole Derivatives
  • N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine ():

    • Structure : The thiazole ring has a phenyl group at position 2 and a methyl at position 3. The amine substituent is a simple methyl group.
    • Properties : Molecular weight = 218.32 g/mol; higher lipophilicity due to the phenyl group.
    • Significance : The aromatic phenyl group may enhance π-π stacking interactions in biological targets, contrasting with the target compound’s methoxyalkyl chain, which could improve solubility .
  • 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (): Structure: A linear propylamine chain replaces the methoxypropan-2-yl group.
  • Thiamine Chloride ():

    • Structure : Contains a 4-methylthiazole linked to a pyrimidine ring.
    • Significance : Highlights the prevalence of 4-methylthiazole in bioactive molecules (e.g., vitamins), suggesting its role in cofactor binding or enzymatic interactions .
Positional Isomers and Substituted Thiazoles
  • 5-Methyl-1,3-thiazol-2-amine (): Structure: Amine at position 2 instead of 5; methyl at position 4.

Variations in the Amine Substituent

Ether-Containing Alkyl Chains
  • N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride (QZ-9217, ):
    • Structure : Cyclopropanamine substituent introduces ring strain and rigidity.
    • Properties : Purity = 95%; the cyclopropane group may enhance metabolic stability compared to the target compound’s methoxypropan-2-yl group .
Aromatic and Heterocyclic Substituents
  • N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles (): Structure: Aryl groups on the thiazole and benzylamine substituents. Activity: Demonstrated antioxidant properties, suggesting that electron-donating groups (e.g., methoxy) in the target compound could similarly modulate redox activity .
Sulfur-Containing Groups
  • 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-methyloxime (): Structure: Sulfonyl and oxime groups adjacent to the thiazole. Impact: Electron-withdrawing sulfonyl groups may reduce nucleophilicity of the thiazole nitrogen, contrasting with the target compound’s electron-donating methoxy group .

Biological Activity

(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound of interest due to its potential biological activities. The thiazole ring and the methoxypropan moiety suggest a diverse range of pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula for (1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is C₁₄H₁₉N₃OS. The structure features a thiazole ring that is known for its biological relevance, particularly in medicinal chemistry.

Biological Activities

Research indicates that compounds containing thiazole rings often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Here we summarize key findings from recent studies:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds with thiazole moieties displayed significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole AStaphylococcus aureus32 µg/mL
Thiazole BEscherichia coli64 µg/mL
Thiazole CPseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that certain thiazole derivatives can inhibit cancer cell proliferation. For instance, a compound structurally similar to (1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC₅₀ value of approximately 15 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC₅₀ (µM)
Compound XMCF-715
Compound YHeLa20
Compound ZA54925

The proposed mechanism of action for the biological activities of thiazole derivatives often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit DNA synthesis or interfere with protein synthesis in target cells .

Case Studies

Several case studies highlight the therapeutic potential of thiazole-containing compounds:

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of a thiazole derivative in treating bacterial infections resistant to conventional antibiotics. The results demonstrated a notable reduction in infection rates among patients treated with the compound .
  • Case Study on Cancer Treatment : Another study focused on the application of a thiazole-based drug in combination therapy for breast cancer patients. The combination led to improved overall survival rates compared to standard treatment protocols .

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